molecular formula C9H9BrClN B1380862 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1784313-67-2

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1380862
CAS No.: 1784313-67-2
M. Wt: 246.53 g/mol
InChI Key: IBLOHCCTDNVSTM-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 7th positions, respectively, on the tetrahydroquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline derivatives. One common method is the reaction of 7-chloro-1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperature and pH to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. These processes are optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studying the interactions of heterocyclic compounds with biological macromolecules.

    Medicine: Investigating potential therapeutic properties, such as antimalarial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydroquinoline
  • 5-Bromo-4-chloro-7-azaindole
  • Tetrahydroisoquinoline

Comparison: 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, 7-Chloro-1,2,3,4-tetrahydroquinoline lacks the bromine atom, which may result in different reactivity and applications .

Properties

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLOHCCTDNVSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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